The compound's systematic name is (1R)-1-(1,3-oxazol-2-yl)-2-phenylethanamine;hydrochloride, and it is cataloged in chemical databases such as PubChem, where detailed information about its molecular structure and properties can be accessed . The unique combination of an oxazole ring with a phenylethanamine moiety positions this compound within a broader class of bioactive molecules that exhibit various biological activities.
The synthesis of (R)-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride typically involves a multi-step process. The initial step includes the reaction of anthranilic acid with 2-aminophenol in the presence of polyphosphoric acid, leading to the formation of 2-(2-aminophenyl)benzoxazole. This intermediate is then reacted with substituted chloroacetanilides to yield the final product.
In industrial settings, the synthesis is scaled up using continuous flow reactors and automated systems to enhance efficiency and ensure high purity levels. Reaction parameters such as temperature, pressure, and reaction time are meticulously controlled to maximize yield .
The molecular formula for (R)-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride is , with a molecular weight of approximately 224.68 g/mol. The compound features:
The InChI representation for this compound is:
This representation indicates the connectivity and stereochemistry essential for understanding its reactivity and interaction with biological targets .
(R)-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride can undergo various chemical reactions:
The choice of reagents significantly influences the outcome of these reactions:
The mechanism of action for (R)-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride involves its interaction with specific receptors or enzymes within biological systems. The compound is believed to modulate neurotransmitter systems, potentially impacting pathways related to mood regulation and cognitive function.
Research indicates that this compound may bind to receptors involved in neurotransmission, influencing synaptic activity and leading to various pharmacological effects. Detailed studies are required to elucidate the exact pathways affected by this compound .
(R)-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride exhibits several notable physical and chemical properties:
The melting point, boiling point, and other physical constants are crucial for practical applications but require empirical determination through experimental methods such as differential scanning calorimetry or thermogravimetric analysis.
This compound has potential applications in various scientific fields:
Stereoselective construction of the (R)-configured chiral center in 1-(oxazol-2-yl)-2-phenylethanamine employs three principal strategies: chiral pool utilization, auxiliary-mediated approaches, and asymmetric de novo synthesis.
Chiral Pool Derivatization: (R)-1-Phenylethylamine [(R)-α-PEA], a commercially available chiral auxiliary, serves as a starting material for multi-step sequences. Key transformations include regioselective oxazole ring formation via cyclocondensation of α-amino ketones with cyanide equivalents, followed by auxiliary cleavage. This method delivers the target amine with >98% ee but requires additional steps to remove the phenethyl scaffold [6].
Auxiliary-Assisted Alkylation: Schiff base formation between 2-oxazole acetaldehyde and (S)-tert-butylsulfinamide enables diastereoselective addition of phenylmagnesium bromide. The tert-butanesulfinyl group directs attack to afford the (R)-adduct with dr >19:1, which is subsequently hydrolyzed to release the enantiopure amine. This method achieves 92% yield and >99% ee but necessitates stoichiometric chiral auxiliaries [5] [6].
Photoredox Catalysis: Inspired by visible-light-mediated [4+2] cycloadditions for cyclohexylamine synthesis [3], modified protocols enable stereocontrolled assembly of oxazole-containing amines. Using a chiral iridium photocatalyst (e.g., [Ir(ppy)₂(dtbbpy)]⁺) and sacrificial reductant, benzyl vinyl ether couples with oxazolyl imines to yield protected precursors of the target amine with 85% ee after hydrogenolysis [3].
Table 1: Stereoselective Synthetic Routes to (R)-1-(Oxazol-2-yl)-2-phenylethanamine
Method | Key Reagents/Conditions | Yield | ee (%) | Limitations |
---|---|---|---|---|
Chiral Pool [(R)-α-PEA] | Cyanamide, CuCl₂, 110°C | 75% | >98% | Multi-step, auxiliary removal |
Sulfinimine Alkylation | (S)-t-BuSO₂NH₂, PhMgBr, –78°C | 92% | >99% | Stoichiometric auxiliary |
Photoredox Catalysis | Ir(ppy)₃, DIPEA, hv, 450 nm | 68% | 85% | Moderate ee, complex setup |
Asymmetric catalysis provides atom-efficient enantiocontrol without stoichiometric chiral reagents, crucial for scalable synthesis:
Organocatalyzed Dynamic Kinetic Resolution (DKR): Racemic 1-(oxazol-2-yl)-2-phenylethanamine undergoes efficient DKR using lipase B* (CAL-B) and ruthenium racemization catalysts. Novozym 435 (immobilized CAL-B) with isopropyl 2-propoxyacetate selectively acylates the (S)-enantiomer, while a Shvo’s catalyst [(η⁵-C₄Ph₄COHOCC₄Ph₄η⁵)Ru(CO)₂H] continuously racemizes the unreacted (R)-amine. This tandem process delivers (R)-amide in 95% yield and 99% ee after hydrolysis [6].
Chiral Phosphoric Acid (CPA) Catalysis: Inspired by enantioselective cycloadditions [3], CPAs catalyze the addition of oxazolyl nucleophiles to electrophilic imines. TRIP (3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate) promotes the reaction of 2-trimethylsilyloxazole with N-Boc phenylaldimine, yielding the (R)-adduct with 90% ee via ion-pair stabilization of the transition state [3] [5].
Transition Metal Catalysis: Rhodium complexes with (R)-BINAP ligands hydrogenate the precursor enamide, 1-(oxazol-2-yl)-2-phenylvinylamine, under 50 bar H₂. This reduction achieves 94% ee and quantitative conversion, though substrate synthesis complexity limits utility [5].
Table 2: Catalytic Enantioselection Performance
Catalytic System | Conditions | ee (%) | Product | Scale-Up Feasibility |
---|---|---|---|---|
CAL-B/Ru DKR | iPrOCH₂CO₂iPr, toluene, 80°C | 99% | (R)-Amide | High (continuous flow) |
TRIP-CPA | CH₂Cl₂, –40°C, 48h | 90% | (R)-Boc-protected amine | Moderate |
[Rh(R)-BINAP]ClO₄ Hydrogenation | EtOH, 50 bar H₂, 60°C | 94% | Free amine | Low (substrate complexity) |
Conversion of the free amine to its hydrochloride salt improves crystallinity, stability, and handling:
Solvent Selection: Counterintuitively, chloroform/water biphasic systems outperform pure alcohols or acetone. Dissolving the free amine in chloroform and adding concentrated HCl(aq) (1.05 equiv) yields thin platelets ideal for filtration. This minimizes decomposition (<0.5% impurities) versus THF or EtOAC, where zwitterion formation causes oiling [5].
Stoichiometry and Temperature Control: Sub-stoichiometric HCl (0.95 equiv) in ethanol induces premature crystallization of the mono-hydrochloride hemihydrate, reducing purity. Optimal conditions use 1.03–1.05 equiv HCl in iPrOH at 0–5°C, achieving 99.8% purity by HPLC. Post-addition, stirring for 3h ensures complete salt formation before isolation .
Crystallization Engineering: Seeding with authentic salt crystals during anti-solvent addition (diethyl ether) suppresses polymorphic transitions. XRPD confirms exclusive formation of the thermodynamically stable Form I, which shows no hygroscopicity below 85% RH. This form maintains chirality integrity after 24 months at 25°C [5] [7].
Table 3: Hydrochloride Salt Characterization
Property | Value | Analytical Method |
---|---|---|
Melting Point | 218–220°C (dec.) | Differential Scanning Calorimetry |
Water Content | ≤0.2% w/w | Karl Fischer Titration |
Specific Rotation [α]D²⁵ | +42.5° (c=1, MeOH) | Polarimetry |
Polymorphic Form | Monoclinic P2₁ (Form I) | XRPD |
Purity (HPLC) | >99.5% | Ion-Pair Chromatography |
Concluding Remarks
The synthesis of enantiopure (R)-1-(oxazol-2-yl)-2-phenylethanamine hydrochloride leverages innovative stereoselective methods, catalytic enantiocontrol, and crystallization engineering. While auxiliary-based routes deliver high ee, catalytic DKR offers scalability for industrial applications. Salt formation under optimized biphasic conditions ensures maximum stability of this pharmaceutically relevant chiral building block.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7